N-(2-Benzoylphenyl)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29g/mol |
IUPAC Name |
N-(2-benzoylphenyl)propanamide |
InChI |
InChI=1S/C16H15NO2/c1-2-15(18)17-14-11-7-6-10-13(14)16(19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,18) |
InChI Key |
PDHKMQNJFRYJPV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Precise Nomenclature and Advanced Structural Characterization of N 2 Benzoylphenyl Propanamide
Systematic IUPAC Nomenclature and Stereochemical Considerations for N-(2-Benzoylphenyl)propanamide
The compound with the chemical structure featuring a propanamide group attached to the nitrogen of a 2-aminobenzophenone (B122507) is systematically named This compound according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The name is derived by identifying the parent structure as an amide, where the nitrogen atom is substituted with a 2-benzoylphenyl group.
The molecule consists of a phenyl ring substituted with a benzoyl group (-C(=O)Ph) at position 2 and a propanamido group (-NHC(=O)CH₂CH₃) at position 1. The numbering of the phenyl ring begins at the point of attachment of the propanamido group, with the benzoyl group at the adjacent carbon.
Stereochemical Considerations: this compound does not possess any chiral centers in its core structure. The propanamide side chain and the benzoylphenyl moiety are both achiral. Therefore, under normal conditions, the molecule does not exhibit stereoisomerism in the form of enantiomers or diastereomers. Rotational isomers, or conformers, exist due to the single bonds present in the molecule, particularly around the amide bond and the bond connecting the two phenyl rings. However, these conformers typically interconvert rapidly at room temperature and are not typically isolated as distinct stereoisomers.
Methodological Approaches for Comprehensive Spectroscopic Elucidation
The definitive structural analysis of this compound relies on a suite of advanced spectroscopic methods. High-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable tools for mapping the connectivity of atoms and confirming the elemental composition.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of each proton, with aromatic protons appearing in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The aliphatic protons of the propanamide group will be found in the upfield region.
Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. The multiplicity of each signal (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| NH (Amide) | 8.5 - 9.5 | Singlet (broad) | - |
| Aromatic CH | 7.0 - 8.2 | Multiplet | ~7-8 |
| CH₂ (Propanamide) | 2.3 - 2.6 | Quartet | ~7 |
| CH₃ (Propanamide) | 1.1 - 1.3 | Triplet | ~7 |
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbons of the amide and ketone groups are expected to resonate at the lowest field.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A standard set of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would confirm the assignments of the protonated carbons.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C=O (Ketone) | 195 - 200 | Absent |
| C=O (Amide) | 170 - 175 | Absent |
| Aromatic C-N | 135 - 140 | Absent |
| Aromatic C-C=O | 130 - 135 | Absent |
| Aromatic CH | 120 - 135 | Positive |
| Aromatic C (ipso) | 130 - 140 | Absent |
| CH₂ (Propanamide) | 25 - 35 | Negative |
| CH₃ (Propanamide) | 10 - 15 | Positive |
Two-dimensional NMR techniques are essential for establishing the complete bonding network and spatial arrangement of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the methylene (CH₂) and methyl (CH₃) protons of the propanamide group. Correlations between adjacent aromatic protons would also be visible, helping to assign the complex aromatic region.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, the CH₂ protons to the CH₂ carbon and the CH₃ protons to the CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for this compound would include:
The amide NH proton to the amide carbonyl carbon and to the aromatic carbons of the phenyl ring it is attached to.
The propanamide CH₂ protons to the amide carbonyl carbon and the CH₃ carbon.
Protons on one aromatic ring to carbons on the other aromatic ring through the ketone linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide information about the preferred conformation of the molecule. For example, correlations might be observed between the amide NH proton and specific protons on the benzoylphenyl ring, indicating a particular rotational preference.
Carbon-13 (¹³C) NMR, DEPT, and Advanced Pulse Sequences for Quaternary Carbon Assignment.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For an isomer of this compound with the same molecular formula, C₁₆H₁₅NO₂, the calculated exact mass for the protonated molecule [M+H]⁺ is 254.1181. An experimental value of 254.1185 for this isomer confirms the elemental composition. rsc.orgrsc.org
The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond and fragmentation of the propanamide side chain.
HRMS Data for an Isomer (C₁₆H₁₅NO₂):
| Adduct | Calculated m/z | Found m/z |
| [M+H]⁺ | 254.1181 | 254.1185 rsc.orgrsc.org |
Electrospray Ionization (ESI) and Electron Ionization (EI) for Precursor Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pathways of this compound. Both Electrospray Ionization (ESI) and Electron Ionization (EI) are employed to generate ions for analysis.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation. nih.gov The resulting mass spectrum reveals a characteristic pattern of fragment ions, providing valuable structural information. For instance, in the mass spectrum of the related compound propanamide, key fragments and their corresponding mass-to-charge ratios (m/z) are observed, which helps in deducing the fragmentation pathways. docbrown.info
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov It typically generates protonated molecules, such as [M+H]⁺, with minimal fragmentation. nih.gov This allows for the precise determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented, can then be performed to obtain detailed structural information. nih.gov The fragmentation patterns observed in ESI-MS/MS can be complex and are crucial for elucidating the connectivity of the molecule. nih.gov
Predicted collision cross-section (CCS) values for different adducts of this compound provide additional structural information. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 254.11756 | 159.0 |
| [M+Na]⁺ | 276.09950 | 172.1 |
| [M+NH₄]⁺ | 271.14410 | 166.9 |
| [M+K]⁺ | 292.07344 | 164.9 |
| [M-H]⁻ | 252.10300 | 163.4 |
| [M+Na-2H]⁻ | 274.08495 | 167.8 |
| [M]⁺ | 253.10973 | 162.0 |
| [M]⁻ | 253.11083 | 162.0 |
Table: Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu
Isotopic Pattern Analysis for Elemental Composition Verification
The analysis of isotopic patterns in a mass spectrum is a powerful method for confirming the elemental composition of a compound. nih.gov The relative abundances of isotopes for each element (e.g., ¹³C for carbon) result in a characteristic isotopic distribution for a given molecular formula. sisweb.com By comparing the experimentally observed isotopic pattern with the theoretically calculated pattern, the elemental formula of this compound can be confidently verified. nih.govsisweb.com This technique is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrational Modes
Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in this compound by detecting their characteristic vibrational modes. nih.gov The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of its constituent groups.
Key expected vibrational modes include:
N-H stretching: The amide N-H bond typically exhibits a stretching vibration in the range of 3500-3300 cm⁻¹. researchgate.net
C=O stretching: Two carbonyl groups are present: the benzoyl ketone and the amide carbonyl. The ketone C=O stretching vibration is typically observed around 1680-1660 cm⁻¹, while the amide C=O stretch (Amide I band) appears in the region of 1680-1630 cm⁻¹.
Aromatic C-H stretching: These vibrations are expected above 3000 cm⁻¹.
Aliphatic C-H stretching: The propanamide ethyl group will show C-H stretching vibrations below 3000 cm⁻¹.
N-H bending and C-N stretching (Amide II band): This coupled vibration is typically found in the 1570-1515 cm⁻¹ region for secondary amides.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The key chromophores in this molecule are the benzoyl group and the phenyl ring of the propanamide moiety.
The expected electronic transitions include:
π → π* transitions: These high-intensity transitions arise from the excitation of electrons in the π-systems of the aromatic rings and the carbonyl groups. They are typically observed at shorter wavelengths.
n → π* transitions: These lower-intensity transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to anti-bonding π* orbitals. The carbonyl groups' n → π* transitions are expected at longer wavelengths compared to their π → π* transitions. researchgate.net
For example, a structurally related compound, (S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide, shows strong absorption at λmax = 254 nm (π→π* transitions) and a weaker band at λmax = 300 nm (n→π* transitions). Similar transitions would be anticipated for this compound, with the exact wavelengths influenced by the specific substitution pattern and electronic environment.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
Single-Crystal Growth and Diffraction Data Collection Methodologies
The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. arxiv.org A common method for growing single crystals of organic compounds is slow evaporation of a saturated solution in a suitable solvent or solvent mixture. researchgate.net The choice of solvent is critical and is often determined empirically.
Once suitable crystals are obtained, they are mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. nih.gov Data collection involves rotating the crystal and collecting diffraction data over a wide range of angles to ensure a complete dataset. nih.gov
Crystallographic Data Refinement and Validation Techniques
After data collection, the diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. researchgate.net
This initial model is then refined against the experimental data using least-squares methods. nih.gov During refinement, atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. nih.gov Hydrogen atoms are often placed in calculated positions and refined using a riding model. nih.gov
Analysis of Intermolecular Interactions in the Crystal Lattice
A definitive analysis of the intermolecular interactions for this compound is contingent upon the successful crystallization of the compound and its subsequent analysis by X-ray crystallography. Based on the functional groups present in the molecule—specifically the amide (N-H) proton donor, the amide carbonyl (C=O) oxygen, and the benzoyl carbonyl (C=O) oxygen as hydrogen bond acceptors, along with two aromatic rings—a number of potential intermolecular interactions could be anticipated in the solid state. These would likely include:
Hydrogen Bonding Networks: The amide N-H group is a classical hydrogen bond donor, and it would be expected to form hydrogen bonds with either the amide or benzoyl carbonyl oxygen atoms of neighboring molecules. This could lead to the formation of one-dimensional chains or more complex, three-dimensional networks.
π-π Stacking: The presence of two phenyl rings (the benzoyl ring and the substituted phenyl ring) suggests the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.
A detailed description and tabulation of these interactions, including their geometric parameters (distances and angles), would require experimental crystallographic data.
Conformational Preferences and Torsional Angles in the Solid State
The conformation of this compound in the solid state is determined by the rotational freedom around several key single bonds. The specific values of the torsional (dihedral) angles define the three-dimensional shape of the molecule. The key torsional angles of interest would be:
The angle defining the orientation of the propanamide side chain relative to the phenyl ring.
The angle describing the twist between the two phenyl rings of the benzophenone (B1666685) moiety.
The angles within the propanamide group itself.
Steric hindrance between the ortho-benzoyl group and the propanamide substituent likely imposes significant conformational constraints. For instance, in the related N-(2-benzoyl-4-chlorophenyl)propanamide, the dihedral angle between the benzoyl and chlorophenyl rings is noted to be 10.6°. This suggests a significant twist from a planar conformation. The interplay of these steric effects with the aforementioned intermolecular interactions would ultimately determine the preferred conformation in the crystal lattice.
Quantitative data for these torsional angles in this compound would be essential for understanding its molecular shape and how it packs in the solid state.
Table of Torsional Angles
| Torsional Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (°) |
| Data not available | |||||
| Data not available | |||||
| Data not available | |||||
| Data not available |
This table would be populated with precise data from a crystallographic information file (CIF) if one were available.
Synthetic Methodologies and Chemical Transformations Involving N 2 Benzoylphenyl Propanamide
Established Synthetic Routes for N-(2-Benzoylphenyl)propanamide
The most conventional methods for synthesizing this compound rely on the direct formation of the amide linkage between 2-aminobenzophenone (B122507) and a propanoic acid moiety.
The reaction of a carboxylic acid with an amine to form an amide bond is not spontaneous and requires the activation of the carboxylic acid group. This is typically accomplished using either coupling reagents or by converting the carboxylic acid into a more reactive derivative.
Coupling Reagents: In this approach, a coupling reagent facilitates the reaction between the carboxylic acid (propanoic acid) and the amine (2-aminobenzophenone). Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are common reagents for this purpose. scientific-publications.netmedipol.edu.tr The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To increase reaction rates and minimize side reactions, including racemization in chiral systems, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often included. medipol.edu.trpeptide.com
More modern and efficient coupling reagents are based on aminium/uronium or phosphonium (B103445) salts of non-nucleophilic anions. researchgate.netsigmaaldrich.com Reagents such as HBTU, HATU, and PyBOP are widely used due to their high efficiency, fast reaction times, and ability to suppress side reactions. peptide.comsigmaaldrich.com For instance, the synthesis of (S)-ketoprofen amide derivatives has been successfully carried out using a combination of DCC and DMAP in a solution of tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). medipol.edu.tr
| Reagent Class | Example(s) | Full Name | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | N,N'-Dicyclohexylcarbodiimide, N,N'-Diisopropylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Widely used; byproduct removal can be an issue (precipitation or water wash). peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate | Efficient and fast; can reduce racemization when used with HOBt. peptide.com |
| HATU, HCTU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Highly reactive, suitable for sterically hindered couplings. researchgate.netsigmaaldrich.com | |
| Phosphonium Salts | BOP, PyBOP, PyAOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective, particularly for challenging couplings like those involving N-methyl amino acids. peptide.comsigmaaldrich.com |
Activated Acid Derivatives: An alternative to in-situ coupling is the preliminary conversion of propanoic acid into a more reactive species. Common activated derivatives include:
Acyl Chlorides: Propanoyl chloride, formed by reacting propanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is highly electrophilic and reacts readily with 2-aminobenzophenone, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.
Acid Anhydrides: Propanoic anhydride (B1165640) can also be used as an acylating agent. The reaction yields the desired amide and a molecule of propanoic acid as a byproduct.
Active Esters: The carboxylic acid can be converted to an active ester, such as an N-hydroxysuccinimide (NHS) ester. medipol.edu.tr This intermediate is stable enough to be isolated but sufficiently reactive to undergo clean amidation with 2-aminobenzophenone, releasing the water-soluble and easily removed NHS byproduct. medipol.edu.tr
Beyond direct coupling, the N-(2-benzoylphenyl)amide framework can be accessed through the chemical transformation of more complex precursors. A notable example is the formation of related structures from the degradation of pharmaceuticals. For instance, the acidic degradation of nordiazepam, a benzodiazepine, yields N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide as a reversible intermediate. This demonstrates a pathway where the core benzoylphenyl amide structure is generated via the cleavage and rearrangement of a larger, heterocyclic ring system. While this specific example leads to an aminoacetamide derivative, it illustrates the principle of functional group interconversion as a viable, albeit less direct, synthetic strategy for accessing the fundamental N-(2-benzoylphenyl)amide scaffold.
The efficiency of amide bond formation is highly dependent on reaction parameters. The optimization of these conditions is crucial for maximizing yield, minimizing reaction time, and ensuring product purity.
Solvent Systems: Polar aprotic solvents are generally preferred for amidation reactions as they can effectively solvate intermediates without interfering with the reaction. synplechem.com Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently employed. medipol.edu.trsynplechem.com The choice of solvent can influence reaction rates and the solubility of reagents and byproducts.
Temperature: Amidation reactions are conducted over a wide range of temperatures. Reactions involving highly reactive species like acyl chlorides may be performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. medipol.edu.tr Conversely, for less reactive substrates or to drive the reaction to completion, elevated temperatures or reflux conditions (e.g., 40-80 °C) may be necessary. scientific-publications.net
Catalyst Loadings: In reactions facilitated by catalysts such as DMAP, the loading is critical. While catalytic amounts are sufficient to accelerate the reaction, excessive amounts of basic catalysts can lead to undesirable side reactions, including racemization if chiral centers are present. peptide.com Typically, catalyst loadings are kept low, often around 0.15 equivalents or less. peptide.com
| Parameter | Condition | Rationale / Example |
|---|---|---|
| Solvent | DCM, THF | Commonly used for coupling reactions (e.g., DCC/DMAP mediated synthesis of ketoprofen (B1673614) amides). medipol.edu.tr |
| DMF, Acetonitrile | Polar aprotic solvents suitable for dissolving a wide range of reagents, including aminium/uronium salts. synplechem.com | |
| Temperature | 0 °C to Room Temperature | Used to control reactions with highly reactive intermediates or for standard coupling procedures to minimize side reactions. medipol.edu.trtandfonline.com |
| 40 - 80 °C (Reflux) | Employed to drive reactions with less reactive substrates to completion. scientific-publications.net | |
| Catalyst | DMAP | Used in catalytic amounts to enhance reaction efficiency in carbodiimide-mediated couplings. |
| Base | Triethylamine (TEA), DIPEA | Used as a stoichiometric scavenger for acid byproducts, particularly when starting with acyl chlorides or using hydrochloride salts of amines. tandfonline.com |
Functional Group Interconversions Leading to the this compound Framework.
Novel and Emerging Synthetic Approaches to this compound and Its Analogues
Research in synthetic chemistry continues to pursue more efficient, sustainable, and versatile methods for amide bond formation.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of amide synthesis, this involves minimizing waste, avoiding hazardous reagents, and using milder reaction conditions. One significant development is the use of solid-supported coupling reagents. synplechem.com In this approach, the coupling agent is covalently bound to a polymer resin. This simplifies the reaction workup, as the reagent byproducts remain attached to the solid support and can be removed by simple filtration. synplechem.com This method not only reduces waste but also minimizes chemists' exposure to potentially sensitizing coupling reagents. synplechem.com Further research is focused on developing catalytic methods that operate in more environmentally benign solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds like DCM and DMF.
Catalytic approaches offer powerful alternatives to classical stoichiometric methods for amide synthesis, often providing higher efficiency and selectivity.
Metal-Catalyzed Amidation: Transition metals, particularly nickel, have been utilized in the synthesis of complex amides. For example, Ni(II) complexes have been designed to act as chiral templates for the asymmetric synthesis of α-amino acid derivatives, including structures related to this compound. researchgate.netmdpi.com In these systems, the nickel ion coordinates with both the amine-containing fragment and the amino acid, facilitating a diastereoselective reaction to form the amide bond under mild, base-catalyzed equilibrium conditions. researchgate.netmdpi.com
Organocatalysis: Organocatalysis uses small, metal-free organic molecules to catalyze reactions. For amide synthesis, various organocatalysts have been developed. Research into related amide syntheses has shown that chiral phosphoric acids can act as effective catalysts, facilitating enantioselective acylations and enabling the production of chiral amides with high stereoselectivity.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) represents a key green chemistry approach. Enzymes operate under mild conditions, typically in aqueous solutions, and can exhibit exquisite selectivity. While specific biocatalytic routes to this compound are not widely documented, enzymes such as lipases are known to catalyze amide bond formation and could potentially be engineered or screened for this specific transformation, offering a highly sustainable synthetic pathway.
Flow Chemistry and Continuous Processing for Efficient Synthesis
The industrial production of amide-containing molecules often benefits from the implementation of flow chemistry and continuous processing. While specific literature on the flow synthesis of this compound is not prevalent, the principles of this technology are directly applicable. Continuous processes, utilizing automated reactors with precise control over parameters like temperature, pressure, and residence time, can offer significant advantages over traditional batch methods. These benefits include enhanced safety, improved heat and mass transfer, higher consistency in product quality, and increased efficiency.
For the synthesis of this compound, which can be prepared from precursors like 2-aminobenzophenone and propanoyl chloride, a flow reactor setup would allow for rapid optimization of reaction conditions. chemsrc.com The use of immobilized reagents or catalysts within the flow system could also simplify purification, leading to a more streamlined and scalable manufacturing process.
Chemical Reactivity and Derivatization Pathways of this compound
The structure of this compound features several reactive sites: two distinct phenyl rings, an amide linkage, and a ketone carbonyl group. This combination of functional groups allows for a diverse range of chemical transformations.
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents. masterorganicchemistry.com
Ring A (substituted with -NHCOEt): The propanamide group is an ortho-, para-directing activator. The nitrogen lone pair can donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) formed during the attack by an electrophile. masterorganicchemistry.commsu.edu Therefore, electrophilic substitution (e.g., nitration, halogenation) is expected to occur primarily at the positions ortho and para to the amide group (positions 4 and 6).
Ring B (substituted with -C=O-Ar): The benzoyl group is a meta-directing deactivator. The carbonyl group withdraws electron density from the ring, making it less nucleophilic and directing incoming electrophiles to the meta position. masterorganicchemistry.comlibretexts.org
This differential reactivity allows for regioselective functionalization of the molecule. For instance, under carefully controlled conditions, it would be possible to selectively nitrate (B79036) or halogenate Ring A without affecting Ring B.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Target Ring | Substituent Effect | Predicted Position of Substitution |
| HNO₃/H₂SO₄ (Nitration) | Ring A | Activating, o,p-directing | 4- and 6- positions |
| Br₂/FeBr₃ (Bromination) | Ring A | Activating, o,p-directing | 4- and 6- positions |
| SO₃/H₂SO₄ (Sulfonation) | Ring A | Activating, o,p-directing | 4-position (less sterically hindered) |
| HNO₃/H₂SO₄ (Nitration) | Ring B | Deactivating, m-directing | 3'- and 5'- positions |
Transformations of the Amide and Ketone Functionalities (e.g., Hydrolysis, Reduction, Condensation)
The amide and ketone groups are central to the reactivity of this compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-aminobenzophenone and propanoic acid. Studies on the related compound N-(2-benzoyl-4-chlorophenyl)propanamide show that hydrolysis can occur under acidic conditions (pH ~3.0). The ketone functionality is generally stable to hydrolysis.
Reduction: Both the amide and ketone carbonyls can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the amide to a secondary amine and the ketone to a secondary alcohol. Milder, more selective reagents could be employed to target one group over the other. For example, sodium borohydride (B1222165) (NaBH₄) would typically reduce the ketone to an alcohol while leaving the amide intact.
Condensation: The ketone's carbonyl group can undergo condensation reactions with various nucleophiles. For instance, reaction with hydrazines or hydroxylamine (B1172632) can form hydrazones or oximes, respectively. The reaction of the related 2-(3-benzoylphenyl)-N-(2-hydrazinyl-2-oxoethyl) propanamide with aldehydes to form Schiff's bases demonstrates the reactivity of such systems. iosrjournals.org
Other Transformations: Modern synthetic methods enable diverse transformations of amides. nih.gov For example, activation with agents like trifluoromethanesulfonic anhydride (Tf₂O) can convert the amide into a highly electrophilic nitrilium ion, which can then be attacked by various nucleophiles. researchgate.netsioc-journal.cn
Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Precursor
The ortho relationship between the amide and benzoyl groups on one of the phenyl rings makes this compound an excellent precursor for the synthesis of various heterocyclic systems, most notably benzodiazepines.
The synthesis of 1,4-benzodiazepin-2-ones can be achieved through intramolecular cyclization. While research on the direct cyclization of this compound is limited, studies on analogous systems provide a clear precedent. For example, the acylation of 2-aminobenzophenones with α-alanine acid chlorides, followed by cyclization under mild conditions, is a known route to 3-methyl-1,4-benzodiazepin-2-ones. grafiati.com A similar strategy starting from this compound could potentially lead to related seven-membered ring structures.
Furthermore, derivatives of the core structure are known to undergo cyclization. For example, Schiff's bases derived from 2-(3-benzoylphenyl)propanamide derivatives can undergo cyclo-condensation with chloroacetyl chloride to yield four-membered β-lactam rings (azetidinones). iosrjournals.orgresearchgate.net
Table 2: Potential Heterocyclic Products from this compound and its Derivatives
| Reactant(s) | Reaction Type | Resulting Heterocycle |
| Acid or Base Catalyst | Intramolecular Cyclization | Benzodiazepine derivative |
| Hydrazine, then Acid | Intramolecular Condensation | Triazolo-benzodiazepine |
| Chloroacetyl chloride (on Schiff's base derivative) | Cyclo-condensation | Azetidinone (β-lactam) |
Mechanistic Investigations of Novel Reactions Involving this compound
Mechanistic studies provide insight into the reaction pathways of this compound. The cyclization of related N-acylamino ketones is often subject to catalysis. For example, the cyclization of 2-[N-Methyl-N-(4-nitrobenzoyl)amino]-2-(4-nitrophenyl)propanamide to form an imidazolinone in aqueous amine buffers is understood to be subject to specific base catalysis, where the rate-limiting step is the formation of a tetrahedral intermediate. grafiati.com
In the context of electrophilic substitution, the mechanism proceeds via a resonance-stabilized carbocation intermediate known as a benzenonium or arenium ion. msu.edu The stability of this intermediate dictates the regiochemical outcome (ortho/para vs. meta). For cyclization reactions like the Nazarov cyclization, which involves the 4π-electrocyclic closure of a divinyl ketone, the mechanism is conrotatory and can be catalyzed by Lewis or Brønsted acids. organic-chemistry.org While this compound is not a divinyl ketone itself, its derivatives could be elaborated into substrates for such pericyclic reactions.
This compound as a Synthetic Intermediate and Building Block in Complex Molecular Synthesis
The N-(2-benzoylphenyl)amide scaffold is a valuable building block for creating more complex molecules, particularly in the field of asymmetric synthesis. Derivatives of this compound have been successfully employed as chiral auxiliaries.
For example, N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide has been developed as a chiral ligand for the asymmetric synthesis of α-amino acids. researchgate.net This ligand forms a Schiff base with an amino acid, which then complexes with a Ni(II) ion. Base-catalyzed equilibration of this complex leads to high diastereoselectivity. researchgate.netmdpi.com The diastereomerically pure complex can then be disassembled to yield the enantiomerically pure target amino acid, with the chiral auxiliary being recovered and recycled. researchgate.net This methodology highlights the synthetic utility of the core structure in constructing stereochemically rich molecules. mdpi.com
Utility in Multi-Step Total Synthesis of Natural Products or Designed Molecules.
There is currently no significant body of published research detailing the use of this compound as a key intermediate or building block in the total synthesis of natural products or complex designed molecules. While its structure, featuring a reactive secondary amide and a benzophenone (B1666685) moiety, suggests potential for further chemical modification, specific applications in this area have not been documented.
The synthesis of complex molecules often relies on readily available and versatile starting materials. wikipedia.orgscientific-publications.netnih.govnih.govnih.govnih.govrsc.orgchemrxiv.org The suitability of a compound for total synthesis is determined by its chemical handles, stereochemistry, and the efficiency with which it can be incorporated into a larger molecular framework. At present, the scientific literature does not provide examples of this compound being utilized in these intricate synthetic sequences.
Table 1: Status of this compound in Documented Synthetic Applications
| Application Area | Documented Use of this compound |
|---|---|
| Total Synthesis | No specific examples found in the literature. |
| Natural Product Synthesis | No specific examples found in the literature. |
| Designed Molecule Synthesis | No specific examples found in the literature. |
Incorporation into Macrocyclic Systems and Supramolecular Architectures.
The incorporation of this compound into macrocyclic systems or its use as a component in supramolecular architectures is not well-documented in peer-reviewed literature. The design of macrocycles and supramolecular structures often involves bifunctional molecules that can undergo cyclization or self-assembly through non-covalent interactions. chemscene.com
The structure of this compound contains a hydrogen bond donor (N-H) and acceptor (C=O), which are functionalities that can participate in the formation of supramolecular assemblies. chemscene.com However, specific research demonstrating the successful design and synthesis of macrocycles or supramolecular complexes from this particular compound is not available. The development of such systems typically requires a molecule with specific geometric and electronic properties to facilitate controlled assembly, and the utility of this compound for these purposes has not been reported.
Table 2: Potential of this compound in Macrocyclic and Supramolecular Chemistry
| Structural Feature | Potential for Macrocyclization/Supramolecular Assembly | Documented Examples |
|---|---|---|
| Amide Functionality | Can act as a hydrogen bond donor and acceptor. | No specific examples found. |
| Benzophenone Moiety | Can participate in π-π stacking interactions. | No specific examples found. |
Computational Chemistry and Theoretical Investigations of N 2 Benzoylphenyl Propanamide
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum mechanics provides deep electronic insights, its computational cost can be prohibitive for studying large-scale conformational changes. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a computationally efficient alternative by using classical physics (a force field) to model molecular behavior.
A molecule like N-(2-Benzoylphenyl)propanamide has several rotatable bonds, leading to a vast number of possible three-dimensional arrangements, or conformers. The collection of all these conformers and their corresponding energies defines the potential energy surface (PES).
Molecular mechanics is used to rapidly calculate the energy of thousands of conformers, allowing for a systematic search of the PES. This search helps identify various low-energy conformers (local minima) and the most stable conformer (the global minimum). The results of such an analysis are critical, as the molecule's biological activity or material properties often depend on its preferred shape. Research on related compounds has shown that the computationally optimized geometry can differ significantly from the structure observed in a crystal lattice, highlighting the importance of exploring the full conformational space. researchgate.net
Molecular dynamics simulations build on this by simulating the atomic motions of the molecule over time. An MD simulation provides a dynamic view of how the molecule flexes, bends, and transitions between different conformations, offering insights into its flexibility and the relative populations of different conformers at a given temperature.
Investigation of Conformational Dynamics and Flexibility in Solution and Biological Environments
The biological activity and physical properties of a molecule like this compound are intrinsically linked to its three-dimensional shape and flexibility. The molecule possesses several rotatable bonds: around the C-N amide bond, the N-phenyl bond, the phenyl-carbonyl bond, and the ethyl side chain. chemscene.com Rotation around these bonds gives rise to a landscape of different conformations, or spatial arrangements of atoms.
Computational methods, particularly Molecular Dynamics (MD) simulations, are powerful tools for exploring this landscape. nih.gov An MD simulation would model the motions of every atom in the molecule over time by solving Newton's equations of motion. To investigate its dynamics in a biological context, the molecule would be simulated within a virtual box of water molecules and ions, mimicking the cellular cytoplasm or extracellular space. nih.gov For studies relevant to membrane interaction, the molecule could be placed in a simulated lipid bilayer. nih.gov
Such simulations can reveal:
Preferred Conformations: Identifying the most stable, low-energy shapes the molecule adopts.
Conformational Transitions: Mapping the pathways and energy barriers as the molecule shifts between different shapes.
Flexibility: Quantifying how much different parts of the molecule move, such as the wagging of the propanamide tail or the twisting of the benzophenone (B1666685) core. This is often analyzed by calculating the root-mean-square fluctuation (RMSF) for each atom.
These dynamics are crucial, as the specific conformation of the molecule upon approaching a biological target (like an enzyme or receptor) can determine whether it binds and elicits a response.
| Illustrative MD Simulation Parameters for Conformational Analysis | |
| Parameter | Typical Value/Method |
| Force Field | AMBER, CHARMM, GROMOS |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |
| System Size | ~5,000-50,000 atoms (solvated molecule) |
| Simulation Time | 100 ns - 1 µs |
| Temperature | 300 K (physiological) |
| Pressure | 1 atm |
| Analysis Metrics | RMSD (Root-Mean-Square Deviation), RMSF (Root-Mean-Square Fluctuation), Dihedral Angle Distribution |
Solvent Effects on this compound Conformation and Interactions
The surrounding solvent environment profoundly influences a molecule's conformation and behavior. frontiersin.orgnovapublishers.com Computational chemistry models solvent effects in two primary ways: explicitly and implicitly. frontiersin.org
Explicit Solvent Models: As used in MD simulations, individual solvent molecules (e.g., water, dimethyl sulfoxide) are included. This method is computationally intensive but captures specific, direct interactions like hydrogen bonds between the solvent and the molecule's amide or carbonyl groups. rsc.org
For this compound, a change in solvent polarity would be expected to alter its preferred shape. researchgate.net In a non-polar solvent like chloroform, intramolecular hydrogen bonding (e.g., between the amide N-H and the benzoyl oxygen) might be favored, leading to a more compact structure. Conversely, in a polar solvent like water, the molecule's polar groups (the amide and ketone) would preferentially form hydrogen bonds with the solvent, potentially favoring a more extended conformation. rsc.org These solvent-induced conformational shifts can dramatically alter the molecule's properties, including its solubility and ability to interact with other molecules.
Molecular Docking and Ligand-Protein Interaction Studies (Mechanistic Focus Only)
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, typically a protein or nucleic acid. researchgate.net This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanisms of action at a molecular level.
Docking algorithms systematically sample a vast number of possible orientations and conformations of the ligand within the target's binding site. Each potential pose is evaluated by a "scoring function," which estimates the binding affinity (often expressed as a free energy of binding, ΔG, in kcal/mol). A more negative score typically indicates a more favorable binding interaction.
Given its structural similarity to known bioactive molecules, this compound could be docked into various targets. For instance, benzophenone derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), and related N-(2-benzoylphenyl) derivatives have been studied as agonists for receptors like PPAR-gamma. ashdin.comnih.gov A docking study would predict the most stable binding pose and provide a quantitative estimate of its binding strength to such targets. researchgate.net
| Illustrative Molecular Docking Results (Hypothetical Targets) | ||
| Target Protein | PDB Code | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 3Q7D | -9.2 |
| Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) | 2PRG | -8.5 |
| Human Serum Albumin (HSA) | 1AO6 | -7.8 |
Beyond predicting affinity, docking simulations provide detailed mechanistic insights into the forces that stabilize the ligand-protein complex. For this compound, these would include:
Hydrogen Bonding: The amide group (N-H donor and C=O acceptor) and the benzoyl carbonyl group (C=O acceptor) are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Glutamine, Serine) in a binding pocket. ashdin.com
Hydrophobic Interactions: The two phenyl rings and the ethyl group can engage in favorable hydrophobic interactions with non-polar residues like Leucine, Isoleucine, and Valine.
Pi-Stacking: The aromatic phenyl rings can stack with the rings of aromatic amino acids such as Phenylalanine, Tyrosine, or Tryptophan, creating stabilizing pi-pi interactions.
Visualizing the docked pose allows researchers to identify these specific interactions, explaining the structural basis for the molecule's affinity and selectivity for its target.
Prediction of Binding Modes and Affinities with Target Biomolecules (e.g., Enzymes, Receptors, Nucleic Acids).
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (Focus on Molecular Descriptors)
QSAR and QSPR are computational modeling methods that aim to correlate a molecule's structural features with its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are built by developing a mathematical relationship between calculated properties of a molecule, known as molecular descriptors, and an experimentally measured endpoint.
The first step in any QSAR/QSPR study is to calculate a wide range of molecular descriptors for a set of related compounds. nih.gov For this compound, these descriptors would fall into several categories:
Constitutional (1D): Molecular weight, atom counts, number of rotatable bonds. chemscene.com
Topological (2D): Indices that describe molecular branching and shape based on the 2D graph of atoms and bonds.
Geometrical (3D): Descriptors derived from the 3D structure, such as molecular surface area and volume.
Physicochemical: Properties like the logarithm of the octanol-water partition coefficient (LogP), which measures hydrophobicity, and the Topological Polar Surface Area (TPSA), which correlates with membrane permeability. chemscene.com
Quantum Chemical: Descriptors derived from quantum mechanics, such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.com
Once calculated, statistical methods like multiple linear regression or machine learning algorithms are used to select the most relevant descriptors and build a predictive model. frontiersin.org A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
| Illustrative Molecular Descriptors for this compound | |
| Descriptor Type | Descriptor Name |
| Constitutional | Molecular Weight |
| Constitutional | Rotatable Bonds |
| Physicochemical | LogP (Hydrophobicity) |
| Physicochemical | TPSA (Polarity) |
| Quantum Chemical | Dipole Moment |
| Quantum Chemical | HOMO Energy |
| Quantum Chemical | LUMO Energy |
Development of Predictive Models for Molecular Interactions, Reactivity, or Physical Characteristics.
Computational chemistry provides powerful tools for developing predictive models that elucidate the behavior of molecules, thereby accelerating research and development. For this compound, while specific, dedicated predictive modeling studies are not extensively documented in publicly accessible literature, we can infer potential methodologies and predictive outcomes based on its structural features and through examination of closely related compounds. These models are crucial for forecasting molecular interactions, chemical reactivity, and fundamental physical properties without the need for extensive empirical testing.
Predictive models typically rely on quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) principles. These methods correlate the chemical structure of a compound with its biological activity or physical properties, respectively. By calculating molecular descriptors—numerical values that encode different aspects of a molecule's structure—scientists can build mathematical models to predict the properties of new or untested compounds.
Predictive Models for Physical Characteristics
The development of predictive models for physical characteristics begins with the computational calculation of molecular descriptors from the compound's 2D or 3D structure. These descriptors can range from simple counts of atoms and bonds to complex values derived from quantum mechanical calculations. For this compound, several key physical and chemical properties have been predicted using computational software, which are foundational for more complex models.
These predicted values are instrumental in early-stage research, offering insights into how the molecule might behave in various chemical and biological environments. For instance, the predicted LogP value suggests the compound's lipophilicity and potential to cross biological membranes, while the Topological Polar Surface Area (TPSA) is indicative of its hydrogen bonding capacity and is often used to predict cell permeability. chemscene.com
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅NO₂ | chemscene.com |
| Molecular Weight | 253.30 g/mol | chemscene.com |
| XlogP | 3.6 | uni.lu |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 4 | chemscene.com |
Predictive Models for Molecular Interactions
Predicting how a molecule will interact with biological targets, such as proteins or enzymes, is a cornerstone of computational drug discovery. Molecular docking is a primary technique used to develop these predictive models. Although specific docking studies for this compound are scarce, extensive research on its structural isomer, derivatives of ketoprofen (B1673614) [2-(3-benzoylphenyl)propanoic acid], provides a strong framework for how such models would be developed. ashdin.comashdin.com
In these studies, researchers use computational methods to predict the binding affinity and orientation of a ligand within the active site of a target protein. For instance, various amide derivatives of ketoprofen were docked into the active site of the cyclooxygenase-2 (COX-2) enzyme to predict their anti-inflammatory potential. ashdin.comashdin.com The geometry of the ligands is first optimized using quantum chemical methods, such as Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, before being placed into the protein's binding pocket. ashdin.com
The models predict specific interactions, such as hydrogen bonds and pi-alkyl interactions, between the ligand and amino acid residues in the protein's active site. ashdin.comashdin.com These interactions are quantified by a binding affinity score (measured in kcal/mol), which estimates the strength of the interaction. A lower binding affinity score typically indicates a more stable and favorable interaction.
Molecular Mechanisms of N 2 Benzoylphenyl Propanamide S Biological Interactions Mechanistic and in Vitro Focus
Enzyme Modulation and Inhibition Mechanisms
There is no specific information in the scientific literature detailing the enzyme modulation or inhibition mechanisms of N-(2-Benzoylphenyl)propanamide.
No published studies were found that report the kinetic characterization of enzyme inhibition by this compound. Therefore, data regarding its half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or the specific mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) are not available.
The specific enzyme targets for this compound have not been identified in the available literature. Research on structurally related but distinct molecules, such as certain 2-aminobenzophenone (B122507) derivatives, has identified tubulin polymerization as a biological target. nih.govresearchgate.net Similarly, other related compounds, N-(2-benzoylphenyl)-L-tyrosine derivatives, have been identified as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). biomolther.orgnih.gov However, these findings are not directly applicable to this compound, and no studies have confirmed its interaction with these or any other enzymes at specific active or allosteric sites.
Kinetic Characterization of Enzyme Inhibition (e.g., determination of IC50, Ki, and mechanism type: competitive, non-competitive, uncompetitive).
Receptor Binding and Downstream Signaling Pathway Modulation
There is no available data from in vitro studies on the receptor binding profile or the modulation of signaling pathways by this compound.
No radioligand binding assays have been published for this compound. As a result, its binding affinity (expressed as the dissociation constant, Kd) and selectivity for any specific biological receptors are unknown. Combinatorial libraries of 1,4-benzodiazepines, which can be synthesized from 2-aminobenzophenones, have been evaluated for binding to the cholecystokinin (B1591339) A receptor, but this does not provide information on the specific propanamide derivative . pnas.orgnih.gov
In the absence of receptor binding data, there have been no subsequent investigations to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at any known receptor.
No studies have been published that analyze the effect of this compound on molecular signaling cascades. Therefore, there is no information on its potential to influence mechanisms such as G-protein coupling, phosphorylation events, or the generation of second messengers in in vitro cellular models.
Investigation of Agonist, Antagonist, or Allosteric Modulator Activity at the Molecular Level in Defined Receptor Systems.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
The exploration of this compound and its analogues is often linked to the modification of the well-known non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), which is chemically (S)-2-(3-benzoylphenyl)propanoic acid. The core structure of this compound, featuring a benzoylphenyl group attached to a propanamide backbone, serves as a versatile scaffold for developing compounds with a range of biological activities. Structure-activity relationship (SAR) studies have been pivotal in understanding how molecular modifications influence the engagement of these compounds with their biological targets.
The rational design of analogues of this compound is frequently driven by specific therapeutic hypotheses. A primary strategy involves the synthesis of amide derivatives of ketoprofen to create prodrugs. medipol.edu.tr The hypothesis behind this approach is that masking the free carboxylic acid group of the parent NSAID will reduce its propensity to cause gastrointestinal irritation. medipol.edu.trekb.eg The synthesis typically involves the activation of the carboxylic acid of ketoprofen (or its 2-benzoylphenyl isomer) and subsequent coupling with a diverse range of amines to form the corresponding propanamide derivatives. medipol.edu.trekb.eg
Another rational design approach aims to create novel agents with activities beyond anti-inflammatory effects, such as anticancer or antidiabetic properties. nih.gov For example, based on the knowledge that N-(2-benzoylphenyl)-L-tyrosine derivatives act as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism, new analogues have been designed to explore this therapeutic area. nih.gov
The synthesis of these rationally designed analogues has been reported through various methods. A common route is the reaction of 2-(3-benzoylphenyl)propionic acid with thionyl chloride to form an acyl chloride, which then reacts with a selected amine derivative. medipol.edu.tr For instance, a series of (S)-2-(3-benzoylphenyl)-N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives were synthesized by coupling (S)-ketoprofen with various substituted ethylamines. medipol.edu.tr Similarly, coupling with amino acids like phenylalanine has been employed to create new derivatives. ekb.eg These synthetic strategies allow for systematic modifications at the amide nitrogen, enabling a thorough investigation of SAR.
SAR studies have established clear correlations between the molecular features of this compound analogues and their biological activities. The nature of the substituent on the propanamide nitrogen is a critical determinant of potency and selectivity.
Key SAR findings include:
Stereochemistry: The chirality at the alpha-carbon of the propanoic acid moiety is crucial. For instance, the (S)-enantiomer of this compound analogues often exhibits significantly higher biological activity. One study showed that the (S)-enantiomer of an analogue demonstrated a 15-fold higher binding affinity for the formyl peptide receptor 2 (FPR2) compared to its (R)-form, a difference attributed to the optimal spatial arrangement of the benzoylphenyl group within the receptor's hydrophobic pockets.
Amide Substituents:
The introduction of a 4-hydroxyphenethyl group on the amide nitrogen can enhance hydrogen bonding capabilities with biological targets, leading to increased selective cytotoxicity in certain cancer cell lines.
Incorporating bulky or heterocyclic groups can modulate activity. For example, derivatives with piperidinyl or morpholinyl groups at the ethylamine (B1201723) substituent have been synthesized and evaluated for anti-inflammatory and analgesic properties. medipol.edu.tr
Aromatic Ring Substituents: Modifications on the benzoylphenyl ring system also impact activity. While most studies focus on the amide portion, the position of the benzoyl group (e.g., ortho vs. meta) and substitutions on the phenyl rings can influence the molecule's conformation and interaction with target proteins.
The following table summarizes the biological activities of selected this compound analogues and related compounds, highlighting the influence of different substituents.
| Compound/Analogue Name | Key Structural Features | Observed Biological Activity/Finding | Reference(s) |
| (S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide | Isopropyl and 4-hydroxyphenethyl groups on amide nitrogen | Selective cytotoxicity in cancer cells; 4-hydroxyphenethyl group enhances H-bonding. | |
| (S)-2-(3-Benzoylphenyl)-N-[2-(phenylethyl)]propanamide | Phenylethyl group on amide nitrogen | Shows anti-inflammatory and analgesic properties. | medipol.edu.tr |
| 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- | Propenamide backbone instead of propanamide | Exhibits anticancer activity against MCF-7, HeLa, and A549 cell lines. | |
| N-(2-benzoylphenyl)-L-tyrosine derivatives | Tyrosine moiety attached to the benzoylphenyl core | Potent PPARγ agonists with antihyperglycemic and antihyperlipidemic activities. | nih.gov |
| 2-(3-benzoylphenyl)-N-(3-methylpyridin-2-yl)propanamide | 3-methylpyridin-2-yl group on amide nitrogen | Investigated for fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) inhibition. | unica.it |
Molecular docking studies have further elucidated these correlations. For ketoprofen amide derivatives, docking into the active site of cyclooxygenase-2 (COX-2) revealed that the benzoylphenyl moiety often engages in hydrophobic interactions, while the amide portion can form crucial hydrogen bonds with key residues like Arg-120 and Tyr-115, influencing binding affinity. researchgate.net
Rational Design and Synthesis of this compound Analogues based on SAR Hypotheses.
In Vitro Cellular Studies for Mechanistic Pathway Elucidation (Non-Clinical)
While extensive in vivo data exists for many NSAID-related compounds, specific in vitro cellular studies focused on elucidating the molecular mechanisms of this compound itself are limited in publicly available literature. However, research on closely related analogues provides significant insights into potential cellular effects and pathways.
Studies on analogues of this compound suggest that these compounds can modulate fundamental cellular processes, particularly apoptosis.
Induction of Apoptosis: A related compound, 2-Propenamide, N-(2-benzoylphenyl)-2-methyl-, has demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis. In vitro assays on breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines showed that this compound causes dose-dependent cell death, suggesting an interaction with intrinsic apoptotic pathways.
Protein-Protein Interaction (PPI) Probing: The benzophenone (B1666685) moiety, a core structural feature of this compound, is a well-established photo-crosslinking agent. nih.gov Upon activation with UV light, the benzophenone group can form covalent bonds with adjacent amino acid residues, making it a powerful tool for capturing transient protein-protein interactions (PPIs) in their native cellular environment. nih.govnih.gov While this application has not been specifically reported for this compound, its structure makes it a potential candidate for such studies to identify its direct protein targets.
Modulation of Metabolic Pathways: Analogues such as N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent PPARγ agonists. nih.gov Activation of PPARγ in cell-based assays indicates a direct effect on the transcriptional regulation of genes involved in glucose metabolism and lipid homeostasis.
For example, research on parecoxib (B1662503), a COX-2 inhibitor that is also an amide prodrug, demonstrated its ability to act as a PPAR-γ agonist. nih.gov Treatment of Ac2F rat liver cells with parecoxib led to a significant increase in the concentration of endonuclear PPAR-γ protein, an effect visualized by immunofluorescence and quantified by Western blotting. nih.gov This indicates that such compounds can directly influence the subcellular location and levels of key regulatory proteins.
There are no published studies specifically detailing the subcellular localization of this compound. Determining the precise location of a compound within a cell is critical to understanding its mechanism of action. Advanced microscopy techniques are essential for such investigations.
Immunofluorescence Microscopy: This technique could be used to visualize the localization of a target protein that is modulated by the compound. As seen with the PPAR-γ agonist parecoxib, immunofluorescence staining confirmed the translocation of PPAR-γ protein to the nucleus upon treatment. nih.gov
Quantum Dots (QD) and Transmission Electron Microscopy (TEM): For high-resolution localization, a protein of interest can be labeled using antibodies conjugated to quantum dots, which are semiconductor nanocrystals visible under TEM. nih.gov This method allows for precise mapping of a protein's location within organelles. nih.gov
AI-Enhanced Confocal Microscopy: Modern approaches combine high-content confocal microscopy with artificial intelligence to systematically analyze and predict the subcellular localization of proteins based on their distribution patterns in thousands of images. mdpi.com
While these powerful techniques have not been applied to this compound according to available research, they represent the state-of-the-art methodologies that would be required to elucidate its subcellular distribution and, by extension, its molecular targets and mechanisms of action.
Emerging Research Directions and Future Perspectives on N 2 Benzoylphenyl Propanamide
Exploration of N-(2-Benzoylphenyl)propanamide in Supramolecular Chemistry and Host-Guest Interactions
The unique architecture of this compound, featuring both hydrogen bond donors (the amide N-H) and acceptors (amide and ketone carbonyl oxygens), as well as aromatic rings capable of π-π stacking, makes it a compelling candidate for supramolecular chemistry. Future research is poised to explore its ability to self-assemble into complex, ordered structures.
Self-Assembly and Gelation: The benzophenone (B1666685) moiety has been successfully used in designing molecules that form supramolecular gels. rsc.org Derivatives of benzophenone salicylaldehyde (B1680747) hydrazine, for example, can form gels in organic solvents at low concentrations, driven by noncovalent interactions. rsc.org It is conceivable that this compound could be engineered to form similar soft materials, potentially with stimuli-responsive properties.
Co-crystal Engineering: The amide group is a robust functional group for forming predictable hydrogen-bonded networks. However, its strong self-association can sometimes hinder the formation of desired multi-component crystals. Benzophenone has been employed as a "masking" agent for the amide functionality in isoniazid, allowing for controlled co-crystal formation with salicylic (B10762653) acid. acs.org This covalent-assisted supramolecular synthesis approach could be applied to this compound to modulate its hydrogen bonding patterns and construct novel co-crystals with tailored properties.
| Feature | Potential Supramolecular Application | Rationale based on Analogues |
| Amide Group (N-H, C=O) | Hydrogen-bonded networks, Co-crystals | The amide group is a primary driver for self-assembly in related acetamides and can be "masked" to control crystal engineering. acs.orgresearchgate.net |
| Benzophenone Moiety | π-π stacking, Photo-responsive assemblies, Gelation | Aromatic rings facilitate stacking, and the benzophenone core is known to form part of gel-forming molecules. rsc.orgchemrxiv.org |
| Ortho-substitution Pattern | Host-guest complexes, Conformational locks | The fixed geometry can create pre-organized cavities suitable for binding guest molecules and allows for the study of intramolecular forces. mdpi.com |
Potential Applications in Materials Science: Polymer Chemistry, Organic Electronics, or Nanomaterials
The structural features of this compound suggest its potential utility as a building block or functional additive in materials science.
Polymer Chemistry: Propanamide derivatives are recognized for their potential use in polymer synthesis. ontosight.aigetidiom.com The benzophenone unit is a classic Type II photoinitiator, widely used to trigger free-radical polymerization upon UV irradiation. chemrxiv.org A molecule like this compound, or a close derivative containing a polymerizable group (e.g., an acrylamide), could function as a bifunctional monomer. This would incorporate the photoinitiating capability directly into the polymer backbone, leading to self-crosslinkable polymers or materials for photolithography. Research on benzophenone-functionalized dipeptides that self-assemble into "noodles" has demonstrated their use as templates for spatially controlled polymerization. chemrxiv.org
Organic Electronics: Compounds with extensive aromatic systems and polar functional groups are often investigated for their electronic properties. evitachem.com The benzophenone scaffold is a known component in materials with applications in organic light-emitting diodes (OLEDs) and as fluorophores. frontiersin.org The specific electronic properties of this compound, influenced by the interaction between the benzoyl and propanamide groups, remain to be explored but could be relevant for creating novel semiconductors or dielectric materials.
Nanomaterials: The molecule's capacity for self-assembly into defined supramolecular structures could be harnessed to create novel nanomaterials. For instance, controlled assembly could yield nanofibers, nanoribbons, or vesicles. Furthermore, derivatives of this compound could be explored for their ability to functionalize the surface of nanoparticles, imparting specific recognition or photo-responsive properties.
| Area of Materials Science | Potential Role of this compound | Key Structural Feature |
| Polymer Chemistry | Photoinitiating monomer or additive | Benzophenone group chemrxiv.org |
| Organic Electronics | Component in fluorescent or semiconducting materials | Aromatic rings and carbonyl groups frontiersin.org |
| Nanomaterials | Building block for self-assembled nanostructures | Amide-driven hydrogen bonding and π-stacking rsc.org |
Integration with Chemoinformatics and Artificial Intelligence for Predictive Modeling and Discovery
Chemoinformatics and artificial intelligence (AI) are powerful tools for accelerating drug discovery and materials science research by predicting molecular properties and activities. This compound and its virtual derivatives are ideal candidates for such in silico studies.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate chemical structure with physical or biological properties. mdpi.com Researchers have successfully used QSAR with methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to predict the IC50 values of benzamide (B126) and benzophenone derivatives for various biological targets. kashanu.ac.irkashanu.ac.irscielo.br Similar models could be developed for this compound to predict its potential efficacy against a range of targets, such as enzymes or receptors, guiding synthesis and testing efforts. researchgate.net
ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico tools like pKCSM and OSIRIS Property Explorer are routinely used to predict these profiles for new chemical entities. jonuns.comnih.gov Applying these tools to this compound would provide early-stage flags for potential liabilities like mutagenicity or hepatotoxicity and predict its drug-likeness based on criteria like Lipinski's Rule of Five. jonuns.comnih.gov
Virtual Screening and Target Identification: Large virtual libraries of derivatives based on the this compound scaffold can be generated and screened against structural models of biological targets using molecular docking. mdpi.com This approach can identify potential protein targets for the compound and prioritize derivatives with the highest predicted binding affinity. nih.govrsc.org This has been applied to benzophenone derivatives to identify potential inhibitors for targets in Alzheimer's disease and leishmaniasis. scielo.brnih.gov
| Computational Method | Application to this compound | Example from Related Compounds |
| QSAR/Machine Learning | Predict biological activity (e.g., IC50) | ANN models predicted antileishmanial activity of benzophenones with high accuracy. scielo.br |
| ADMET Profiling | Predict drug-likeness and toxicity | In silico tools predicted pharmacokinetic and toxicity profiles for benzamide derivatives. jonuns.com |
| Molecular Docking | Identify potential protein targets and binding modes | Docking studies identified benzophenone derivatives as inhibitors of presenilin-1 for Alzheimer's. nih.gov |
Unexplored Reactivity Patterns and Opportunities for Cascade Reactions
The this compound structure contains multiple reactive sites, offering opportunities for discovering novel chemical transformations and efficient cascade reactions.
C–H Activation: The anilide motif is known to direct the ortho-C–H activation of the phenyl ring. Palladium-catalyzed reactions have been developed for the ortho-alkoxylation and acylation of anilides. acs.orgnih.gov The this compound scaffold already possesses an ortho-acyl group. Future research could explore further C–H functionalization at the remaining open ortho position of the aniline (B41778) ring or on the benzoyl ring, leading to highly substituted and complex molecular architectures.
Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient. 20.210.105 The combination of a ketone and an amide in close proximity within this compound could enable unique intramolecular cyclizations or rearrangements. For example, electrochemical methods have been used to induce a cascade reaction between 2-formylbenzonitrile and 2-aminobenzophenone (B122507) (a related structure) to synthesize N-aryl isoindolinones. mdpi.com Similar strategies could be devised for this compound to access novel heterocyclic systems.
Photochemical Reactivity: The benzophenone moiety is highly photoreactive. Upon UV irradiation, it forms a diradical that can abstract hydrogen atoms from nearby C-H bonds. mdpi.com This reactivity could be harnessed for intramolecular C-H functionalization or for crosslinking to other molecules in a site-specific manner, which is a cornerstone of photoaffinity labeling. mdpi.com
Prospects for Advanced Mechanistic Biological Studies Utilizing High-Throughput Screening or Cryo-Electron Microscopy of Compound-Target Complexes
Should initial studies suggest biological activity, this compound would be a prime candidate for advanced mechanistic investigation.
High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against thousands of biological targets to identify potential "hits". acs.org Propanamide derivatives have been included in screening libraries for identifying novel antimicrobial agents. researchgate.net this compound could be submitted to various HTS campaigns, such as kinase or GPCR panels, to identify its primary biological target(s) without prior bias. vulcanchem.com
Photoaffinity Labeling: The photoreactive benzophenone group makes this compound an intrinsic photoaffinity labeling (PAL) probe. mdpi.com If HTS identifies a target protein, the compound could be used to form a covalent bond with its binding site upon UV irradiation. Subsequent proteomic analysis can then precisely map the interaction site, providing invaluable mechanistic insight. This technique is widely used to study complex biological systems, including protein-protein interactions. mdpi.com
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology by enabling the high-resolution visualization of protein-ligand complexes. If this compound is found to bind with high affinity to a specific protein target, Cryo-EM could be employed to determine the three-dimensional structure of the complex. This would reveal the precise binding mode, the conformational changes induced in the protein, and provide a definitive basis for structure-based drug design.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-Benzoylphenyl)propanamide, and how are reaction conditions optimized for purity?
- Methodological Answer : Synthesis typically involves coupling 2-benzoylphenylamine with propionic acid derivatives (e.g., propionyl chloride) under anhydrous conditions. Key parameters include:
- Temperature : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
- Catalysts : Use triethylamine or DMAP to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the benzoyl group (δ ~7.5–8.0 ppm for aromatic protons) and propanamide backbone (δ ~2.3–2.5 ppm for CH₂ and ~1.1 ppm for CH₃) .
- FT-IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₇H₁₇NO₂) .
Q. How are preliminary biological activities of this compound assessed?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase) using spectrophotometric methods to monitor substrate conversion .
- Cytotoxicity : MTT assay on cell lines (e.g., HeLa) to determine IC₅₀ values .
- Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs of this compound?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzoyl ring enhance COX-2 inhibition ).
- Crystallography : Resolve 3D structures to identify binding modes (e.g., hydrogen bonding with Thr³⁶⁰ in COX-2) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in IC₅₀ values across studies .
Q. What strategies optimize the metabolic stability of this compound derivatives?
- Methodological Answer :
- Prodrug design : Introduce ester moieties to mask labile amide groups, enhancing plasma stability .
- Microsomal assays : Incubate derivatives with liver microsomes (e.g., rat CYP450 enzymes) to identify metabolic hotspots via LC-MS .
- LogP adjustments : Introduce polar groups (e.g., -OH, -SO₂CH₃) to reduce lipophilicity and slow hepatic clearance .
Q. How do researchers validate target engagement of this compound in complex biological systems?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to immobilized receptors (e.g., PARP-1) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after heating .
- Fluorescence Polarization : Compete with labeled ligands (e.g., FITC-conjugated inhibitors) to quantify affinity .
Q. What computational approaches predict the pharmacokinetic profile of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., using CHARMM force fields) .
- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and toxicity .
- Docking Studies (AutoDock Vina) : Screen against off-target proteins (e.g., hERG channel) to assess cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
